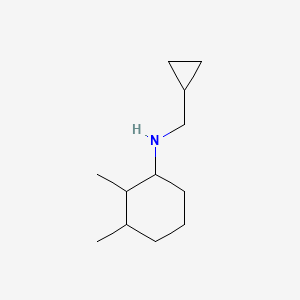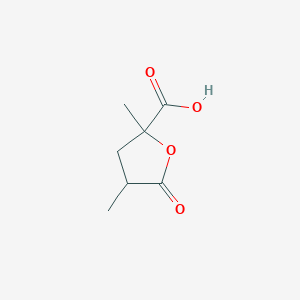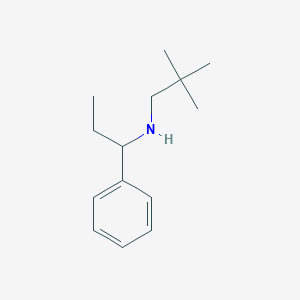
(2,2-Dimethylpropyl)(1-phenylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C14H23N It is characterized by the presence of a phenyl group attached to a propylamine chain, which is further substituted with a dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)(1-phenylpropyl)amine typically involves the reaction of 2,2-dimethylpropylamine with 1-phenylpropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final compound is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl)(1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)(1-phenylpropyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Shares a similar structural framework but differs in the substitution pattern.
N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl) hydroxylamine: Another structurally related compound used in polymerization reactions.
Uniqueness: (2,2-Dimethylpropyl)(1-phenylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1-phenylpropyl)propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-13(15-11-14(2,3)4)12-9-7-6-8-10-12/h6-10,13,15H,5,11H2,1-4H3 |
InChI Key |
PZSZVYICVJEKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13269187.png)
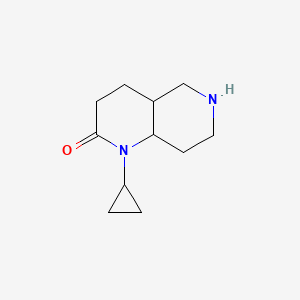
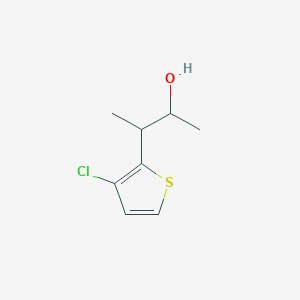
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13269207.png)
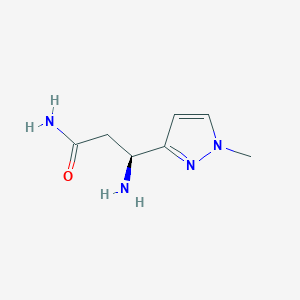

![4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13269228.png)
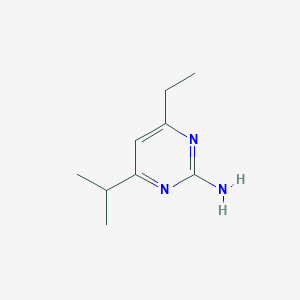
![1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13269233.png)
amine](/img/structure/B13269247.png)
![6-Methyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B13269253.png)

